molecular formula C10H11BrFNO3 B8163710 1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene

1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene

Cat. No.: B8163710
M. Wt: 292.10 g/mol
InChI Key: XTJSSYUCPOSENX-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene is an organic compound that contains bromine, fluorine, isobutoxy, and nitro functional groups. It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for various applications in chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with isobutyl alcohol under basic conditions to introduce the isobutoxy group .

Industrial Production Methods

Industrial production of 1-bromo-5-fluoro-2-isobutoxy-3-nitrobenzene typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene is used in scientific research for:

Mechanism of Action

The mechanism of action of 1-bromo-5-fluoro-2-isobutoxy-3-nitrobenzene involves its interaction with various molecular targets depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to similar compounds. This makes it valuable for specific applications where the isobutoxy group plays a crucial role in the compound’s reactivity and interactions .

Properties

IUPAC Name

1-bromo-5-fluoro-2-(2-methylpropoxy)-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3/c1-6(2)5-16-10-8(11)3-7(12)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJSSYUCPOSENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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